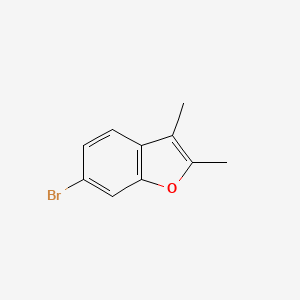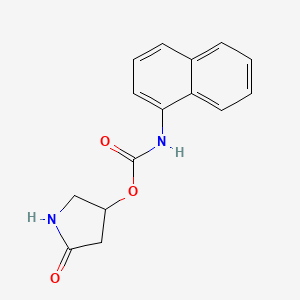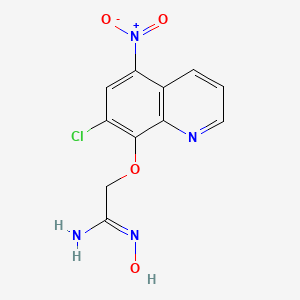
1-benzyl-5-methyldihydropyrimidine-2,4(1H,3H)-dione
説明
Barbituric Acid , belongs to the class of barbiturates. Barbiturates are organic compounds that contain a barbituric acid core and have been historically used as sedatives, hypnotics, and anticonvulsants. Barbituric acid itself is a white crystalline powder with a faint odor and is sparingly soluble in water. Its chemical formula is C₈H₆N₂O₃ .
準備方法
Synthetic Routes:
Malonic Ester Synthesis: Barbituric acid can be synthesized via the condensation of malonic ester (diethyl malonate) with urea. The reaction involves the removal of two molecules of alcohol and one molecule of ammonia. The resulting intermediate undergoes hydrolysis to yield barbituric acid .
Bucherer–Bergs Reaction: Another method involves the reaction of urea with an α,β-unsaturated carbonyl compound (such as benzaldehyde) in the presence of a base. This reaction leads to the formation of barbituric acid .
Industrial Production: Barbituric acid is not produced industrially in large quantities due to its limited applications. it serves as a precursor for various barbiturate drugs.
化学反応の分析
Barbituric acid can participate in several reactions:
Alkylation: The benzyl group can be replaced by other alkyl groups, leading to various derivatives.
Oxidation: Barbituric acid can be oxidized to form alloxan, which is used in biochemical assays.
Condensation: It can react with aldehydes or ketones to form barbiturates with different substituents.
科学的研究の応用
Medicine: Historically, barbiturates were used as sedatives and anticonvulsants. their use has declined due to safety concerns.
Chemistry: Barbituric acid derivatives serve as building blocks for drug discovery and organic synthesis.
Biochemistry: Alloxan, derived from barbituric acid, is used to induce diabetes in animal models for research purposes.
作用機序
Barbiturates enhance the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. They bind to GABA-A receptors, increasing chloride ion influx and hyperpolarizing neurons. This leads to sedation, anesthesia, and anticonvulsant effects.
類似化合物との比較
Barbituric acid is unique due to its simple structure and role as a precursor. Similar compounds include phenobarbital, thiopental, and secobarbital.
特性
IUPAC Name |
1-benzyl-5-methyl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-7-14(12(16)13-11(9)15)8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEYJVVSENENAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)NC1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285486 | |
| Record name | MLS002608353 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4010-63-3 | |
| Record name | Dihydro-5-methyl-1-(phenylmethyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4010-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 42046 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004010633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002608353 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002608353 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan](/img/structure/B12899997.png)
![N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide](/img/structure/B12900003.png)
![8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12900009.png)
![3-[3-(Phenylsulfanyl)propyl]furan](/img/structure/B12900014.png)



![3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane](/img/structure/B12900046.png)
![1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one](/img/structure/B12900050.png)





